非索特罗丁相关杂质 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

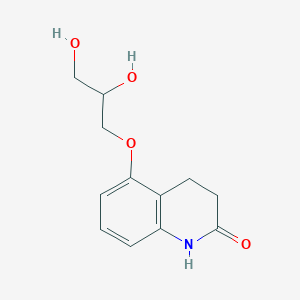

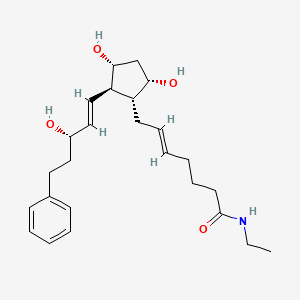

Fesoterodine Related Impurity 3 is a degradation product or process-related impurity associated with fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety and efficacy of the drug.

科学研究应用

Fesoterodine Related Impurity 3 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of fesoterodine fumarate. Its applications include:

Quality Control: Used in stability-indicating methods to quantify and monitor impurities in fesoterodine fumarate tablets.

Analytical Chemistry: Employed in the development of chromatographic methods for the separation and identification of impurities.

Pharmaceutical Development: Helps in understanding the degradation pathways and improving the formulation stability of fesoterodine fumarate.

作用机制

Target of Action

The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .

Biochemical Pathways

The biochemical pathway primarily affected by Fesoterodine Related Impurity 3 involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, Fesoterodine Related Impurity 3 inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .

Pharmacokinetics

After oral administration, Fesoterodine Related Impurity 3 is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine Related Impurity 3 . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .

Result of Action

The molecular and cellular effects of Fesoterodine Related Impurity 3’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .

Action Environment

The action, efficacy, and stability of Fesoterodine Related Impurity 3 can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of Fesoterodine Related Impurity 3 may be affected by the conditions under which the drug is stored

生化分析

Biochemical Properties

It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that Fesoterodine Related Impurity 3 may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that Fesoterodine Related Impurity 3 may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of Fesoterodine Related Impurity 3 at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .

Metabolic Pathways

Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that Fesoterodine Related Impurity 3 may be involved in similar metabolic pathways.

准备方法

The preparation of Fesoterodine Related Impurity 3 typically involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:

Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.

Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.

Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.

Water degradation: At 45°C for 24 hours.

Heat degradation: At 60°C for 48 hours.

Photolytic degradation: Exposing to UV light for about 1.2 million lux hours.

Humidity degradation: At 25°C/90% relative humidity for 7 days.

化学反应分析

Fesoterodine Related Impurity 3 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like hydrogen peroxide.

Reduction: Under reducing conditions, though specific reagents are not commonly used for this impurity.

Substitution: Possible under certain conditions, though not typically a primary reaction for this impurity.

Common reagents and conditions used in these reactions include trifluoroacetic acid in water, methanol, and acetonitrile . The major products formed from these reactions are typically other degradation products or impurities that can be separated and identified using chromatographic techniques.

相似化合物的比较

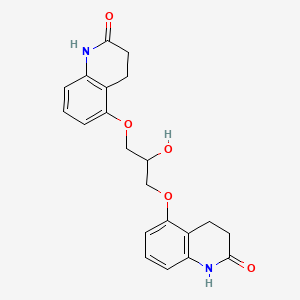

Fesoterodine Related Impurity 3 can be compared with other related impurities such as:

Impurity 1: 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxylbenzenemethanol.

Impurity 2: Propanoic acid, 2-methyl-2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl ester.

These impurities are also degradation products of fesoterodine fumarate and share similar formation pathways. each impurity has unique structural characteristics and degradation profiles that require specific analytical methods for identification and quantification.

属性

CAS 编号 |

1435768-96-9 |

|---|---|

分子式 |

C26H35NO3 |

分子量 |

409.57 |

外观 |

Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

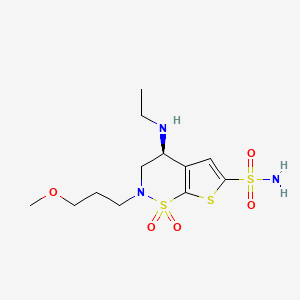

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)